hnRNPK-IN-1
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Overview
Description
hnRNPK-IN-1 is a chemical compound known for its role as a binding ligand to heterogeneous nuclear ribonucleoprotein K (hnRNPK). This compound has been studied for its ability to inhibit the transcription of c-myc by disrupting the binding of hnRNPK to the c-myc promoter. It has shown significant anti-tumor activities and induces apoptosis in Hela cells .
Preparation Methods
The synthesis of hnRNPK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of intermediate compounds through a series of reactions involving reagents such as bromine, sodium hydroxide, and various organic solvents.
Step 2: Coupling reactions to form the final product, this compound, under specific conditions such as controlled temperature and pH.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
hnRNPK-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Reactions involving this compound often use organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
hnRNPK-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding interactions of hnRNPK and its role in gene transcription.
Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit c-myc transcription and induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting hnRNPK and related pathways
Mechanism of Action
The mechanism of action of hnRNPK-IN-1 involves its binding to hnRNPK, a protein that regulates several cellular functions, including gene transcription and splicing. By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the inhibition of c-myc transcription. This disruption results in the induction of apoptosis in cancer cells, making this compound a potential anti-cancer agent .
Comparison with Similar Compounds
hnRNPK-IN-1 is unique in its specific binding to hnRNPK and its ability to inhibit c-myc transcription. Similar compounds include:
- Azido-PEG5-succinimidyl carbonate
- L-Homopropargylglycine
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO These compounds also target hnRNPK but may differ in their binding affinities, mechanisms of action, and specific applications .
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIJUIEMIEMQH-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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